molecular formula C6H9N3O2S B11169875 2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B11169875
M. Wt: 187.22 g/mol
InChI Key: LXKRAEANLPOGJQ-UHFFFAOYSA-N
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Description

2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous ethanol at room temperature, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole, including 2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, exhibit significant anticancer properties. The following points summarize findings related to its anticancer applications:

  • Cytotoxicity Studies : Various studies have demonstrated that compounds containing the thiadiazole moiety can inhibit the growth of cancer cell lines. For example, derivatives have shown IC₅₀ values in the low micromolar range against several cancer types including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies involving molecular docking suggest that these compounds interact with tubulin, disrupting microtubule formation necessary for cell division .
  • Case Studies : In one notable study, a series of thiadiazole derivatives were synthesized and evaluated for their cytotoxic effects using the MTT assay. The most active compounds demonstrated significant inhibition of cell proliferation across multiple cancer cell lines .

Anticonvulsant Properties

The 1,3,4-thiadiazole scaffold has been recognized for its potential as an anticonvulsant agent. Research findings include:

  • Efficacy in Animal Models : In vivo studies have shown that certain thiadiazole derivatives can protect against seizures induced by chemical agents in animal models. For instance, compounds demonstrated up to 80% protection against seizures at specific dosages .
  • Mechanism Insights : The anticonvulsant effects are believed to be mediated through modulation of GABAergic transmission and voltage-gated ion channels .

Other Biological Activities

Beyond anticancer and anticonvulsant properties, this compound exhibits various other biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promise as antimicrobial agents against a range of pathogens. Their efficacy varies based on structural modifications .
  • Anti-inflammatory Effects : Some studies have indicated that thiadiazole compounds can reduce inflammatory responses in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .

Summary Table of Biological Activities

Activity TypeEvidence/FindingsReferences
AnticancerSignificant cytotoxicity against various cancer cell lines
AnticonvulsantUp to 80% seizure protection in animal models
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryReduction in inflammatory markers

Mechanism of Action

The mechanism of action of 2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can cross cellular membranes due to its mesoionic nature, allowing it to interact with intracellular targets. It can inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells by activating caspase-dependent pathways .

Comparison with Similar Compounds

2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be compared with other thiadiazole derivatives such as:

The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the methoxy group can enhance its lipophilicity and ability to cross cellular membranes .

Biological Activity

2-Methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a compound that has garnered attention due to its potential biological activities. The thiadiazole ring, a key structural component, is known for its diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on existing research findings and case studies.

The molecular formula of this compound is C6H9N3O2SC_6H_9N_3O_2S, with a molecular weight of approximately 173.19 g/mol. Its structure includes both methoxy and acetamide functional groups attached to a thiadiazole core, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The presence of the thiadiazole ring enhances the activity against various bacterial strains:

Microorganism Activity MIC (μg/mL)
Staphylococcus aureusModerate to significant62.5
Escherichia coliSignificant32.6
Aspergillus nigerModerate47.5
Candida albicansModerate125

Research indicates that derivatives containing the 1,3,4-thiadiazole moiety exhibit potent antibacterial and antifungal activities comparable to standard antibiotics such as streptomycin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, compounds derived from the thiadiazole scaffold have shown promising results against several cancer cell lines:

Cell Line Inhibition (%) Concentration (μM)
HeLa (cervical cancer)75% at 10 μM10
MCF-7 (breast cancer)65% at 20 μM20
A549 (lung cancer)80% at 15 μM15

These findings suggest that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest .

Anti-inflammatory Activity

Inflammatory responses are critical in various diseases, and compounds with anti-inflammatory properties are highly sought after. Thiadiazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models:

  • Cytokine Inhibition : Studies show a reduction in TNF-alpha and IL-6 levels upon treatment with thiadiazole derivatives.
  • Animal Models : In vivo experiments demonstrated decreased paw edema in rats treated with these compounds.

Case Studies

  • Cytotoxicity Assessment : A study by Olsen et al. investigated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that modifications at the thiadiazole ring significantly influenced cytotoxicity levels .
  • Synthesis of New Derivatives : Researchers synthesized new derivatives of N-(5-benzylthio)-1,3,4-thiadiazol-2-yl benzamide and assessed their dual inhibition effects on tyrosine kinases associated with cancer progression .

Properties

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

2-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C6H9N3O2S/c1-4-8-9-6(12-4)7-5(10)3-11-2/h3H2,1-2H3,(H,7,9,10)

InChI Key

LXKRAEANLPOGJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC

Origin of Product

United States

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